molecular formula C15H25N5O20P4 B1255248 Phosphoribosyl ATP

Phosphoribosyl ATP

Cat. No.: B1255248
M. Wt: 719.28 g/mol
InChI Key: RKNHJBVBFHDXGR-MRUDJCSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Phospho-D-ribofuranosyl)adenosine 5’-(tetrahydrogen triphosphate) is a complex organic compound that plays a crucial role in various biochemical processes. It is a derivative of adenosine triphosphate (ATP) and is involved in the synthesis of nucleotides, which are the building blocks of DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-phospho-D-ribofuranosyl)adenosine 5’-(tetrahydrogen triphosphate) typically involves the phosphorylation of adenosine derivatives. One common method is the enzymatic phosphorylation using ATP phosphoribosyltransferase, which catalyzes the transfer of a phosphoribosyl group to adenosine .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes, where genetically engineered microorganisms are used to produce the compound in large quantities. The fermentation broth is then subjected to various purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Phospho-D-ribofuranosyl)adenosine 5’-(tetrahydrogen triphosphate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while reduction may produce reduced nucleotides .

Scientific Research Applications

1-(5-Phospho-D-ribofuranosyl)adenosine 5’-(tetrahydrogen triphosphate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-phospho-D-ribofuranosyl)adenosine 5’-(tetrahydrogen triphosphate) involves its role as a substrate for various enzymes involved in nucleotide synthesis. It participates in the phosphoribosylation of ribose 5-phosphate to form 5-phosphoribosyl-1-pyrophosphate, which is a key intermediate in the synthesis of purine and pyrimidine nucleotides .

Comparison with Similar Compounds

    Adenosine triphosphate (ATP): The parent compound from which 1-(5-phospho-D-ribofuranosyl)adenosine 5’-(tetrahydrogen triphosphate) is derived.

    Nicotinamide adenine dinucleotide (NAD+): Another important nucleotide involved in redox reactions.

    Flavin adenine dinucleotide (FAD): A nucleotide that plays a key role in various metabolic processes.

Uniqueness: 1-(5-Phospho-D-ribofuranosyl)adenosine 5’-(tetrahydrogen triphosphate) is unique due to its specific role in nucleotide synthesis and its involvement in the regulation of various biochemical pathways. Its ability to act as a substrate for multiple enzymes makes it a versatile compound in biochemical research .

Properties

Molecular Formula

C15H25N5O20P4

Molecular Weight

719.28 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-[1-[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C15H25N5O20P4/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(37-14)1-35-41(25,26)27)20(3-17-7)15-11(24)9(22)6(38-15)2-36-43(31,32)40-44(33,34)39-42(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H,31,32)(H,33,34)(H2,25,26,27)(H2,28,29,30)/t5-,6-,8-,9-,10-,11-,14?,15-/m1/s1

InChI Key

RKNHJBVBFHDXGR-MRUDJCSFSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O

Synonyms

phosphoribosyl ATP
phosphoribosyladenosine triphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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